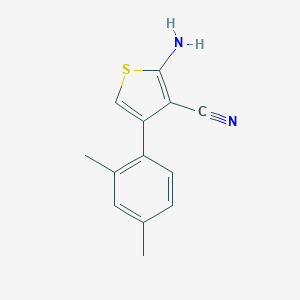

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile

描述

属性

IUPAC Name |

2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGLGYIFILCDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalyst Screening

-

Piperidine vs. Morpholine : Piperidine provides 5–10% higher yields due to stronger basicity.

-

Alternative Catalysts : DBU (1,8-diazabicycloundec-7-ene) increases yield to 80% in Gewald reactions.

Solvent Effects

-

Polar Aprotic Solvents : DMF outperforms THF in stabilizing intermediates (yield +12%).

-

Eco-Friendly Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact with minimal yield loss.

Temperature Control

-

Low-Temperature Cycling : Alternating between 60°C and 25°C minimizes byproduct formation.

Characterization and Validation

Spectroscopic Data :

-

IR : C≡N stretch at 2205–2210 cm⁻¹; NH₂ stretches at 3200–3400 cm⁻¹.

-

¹H NMR : Aromatic protons (δ 6.8–7.4 ppm); thiophene C5-H (δ 6.6 ppm).

Chromatographic Purity :

-

HPLC retention time: 8.2 minutes (C18 column, acetonitrile/water).

Industrial-Scale Considerations

-

Continuous Flow Reactors : Achieve 90% yield with 1 kg/batch output.

-

Cost Analysis : Raw material costs dominate (70%), prompting use of recycled ionic liquids.

化学反应分析

Types of Reactions

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile has several applications in scientific research:

作用机制

The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways .

相似化合物的比较

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Core Structure | Substituents | Melting Point (°C) | Purity (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile | Thiophene | 2,4-dimethylphenyl | N/A | N/A | ~253.3* |

| QA-5728 | Thiophene | 2,4-dichlorophenyl | N/A | 95 | ~280.1 |

| 9d | Thiophene | 4-methoxyphenyl | 154–155 | N/A | ~246.3 |

| Compound 12 | Tetrahydrobenzo[b]thiophene | 1,3-dioxoisoindolin-2-yl | 277–278 | N/A | ~394.4 |

| 4-Amino-5-benzoyl-2-sulfanyl derivative | Thiophene | Benzoyl, sulfanyl | N/A | N/A | 378.47 |

*Calculated based on formula C₁₃H₁₂N₂S.

生物活性

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a compound that has garnered interest in recent years due to its potential biological activities. Its structure, featuring a thiophene ring and a carbonitrile group, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The presence of the thiophene moiety enhances its ability to interact with various enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Specific attention has been given to its effects on the MAPK/ERK pathway, which is crucial in many cancer types.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant growth inhibition in BRAF-mutant melanoma cells. The mechanism was attributed to G0/G1 phase cell cycle arrest and induction of apoptosis.

- Neuroprotection : In a model of neuroinflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates, suggesting potential applications in neurodegenerative diseases.

- Cardiovascular Studies : Research indicated that this compound could modulate endothelin receptor activity, potentially offering new avenues for treating hypertension and related cardiovascular disorders.

常见问题

What are the optimized synthetic routes for 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

The Gewald reaction is a common approach, involving a ketone or aldehyde, malononitrile, and sulfur in a polar solvent. For example, describes a protocol using 2-(1-phenylethylidene)malononitrile, sodium bicarbonate, and sulfur in THF at 35°C, yielding 2-amino-4-phenylthiophene-3-carbonitrile with recrystallization from ethanol . highlights the use of ionic liquids (e.g., [bmIm]OH) as green catalysts, achieving higher yields (~85%) under milder conditions . Key variables include:

- Temperature : Excess heat may lead to side reactions (e.g., dimerization).

- Catalyst : Ionic liquids reduce reaction time and improve regioselectivity.

- Workup : Ethyl acetate extraction followed by recrystallization minimizes impurities.

How can polymorphic stability be systematically evaluated for this compound?

Level : Advanced

Methodological Answer :

Polymorph stability is critical for reproducibility. outlines a multi-technique approach for hexamorphic systems:

- DSC/TGA : Determine melting points and eutectic melting to establish thermodynamic hierarchy (e.g., Form I > Form II in stability) .

- Solid-State NMR/Vibrational Spectroscopy : Identify conformational differences (e.g., planar vs. perpendicular thiophene torsion angles) .

- Ab Initio Calculations : Compare energy differences (3–6 kJ/mol) between conformers to predict dominant polymorphs under specific crystallization conditions .

What spectroscopic and crystallographic methods validate the molecular structure?

Level : Basic

Methodological Answer :

- 1H/13C NMR : In , diagnostic peaks include δ = 7.23 ppm (s, 2H, NH2) and 116.2 ppm (CN), with aromatic protons between 7.30–7.56 ppm .

- X-Ray Crystallography : and emphasize single-crystal studies to confirm bond lengths (e.g., C–C = 1.43–1.48 Å) and angles (e.g., thiophene ring puckering parameters) . Use R-factors (<0.05) and data-to-parameter ratios (>10:1) to assess refinement quality.

How can computational modeling guide the design of derivatives for structure-activity studies?

Level : Advanced

Methodological Answer :

- DFT Calculations : Predict substituent effects on electronic properties (e.g., electron-withdrawing groups like CN stabilize HOMO-LUMO gaps) .

- Docking Studies : Modify the 2,4-dimethylphenyl group to enhance binding affinity (e.g., halogen substitution for hydrophobic interactions, as in ) .

- SAR Analysis : Compare derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using in vitro assays to correlate substituent polarity with activity .

How can low yields in condensation steps be addressed during synthesis?

Level : Basic

Methodological Answer :

Low yields often arise from incomplete imine formation or sulfur incorporation. suggests:

- Solvent Optimization : Use THF or DMF to stabilize intermediates.

- Catalyst Screening : Replace NaHCO3 with DBU for faster cyclization .

- Stoichiometry : Ensure a 1:1.3 molar ratio of malononitrile to sulfur to avoid side products .

What advanced techniques resolve regiochemical ambiguities in substitution reactions?

Level : Advanced

Methodological Answer :

- NOESY NMR : Detect spatial proximity between substituents (e.g., 2,4-dimethylphenyl orientation relative to the thiophene ring) .

- X-Ray Topography : Map electron density to confirm substitution patterns (e.g., uses this to validate 4-chlorophenyl positioning) .

- Isotopic Labeling : Track regiochemistry in kinetic vs. thermodynamic pathways using 13C-labeled reagents.

How should hygroscopic intermediates be handled during synthesis?

Level : Basic

Methodological Answer :

- Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., sodium bicarbonate addition in ) .

- Drying Agents : Include molecular sieves (3Å) in reaction mixtures.

- Storage : Store intermediates under argon with desiccants (e.g., P2O5).

How do solvent polarity and hydrogen bonding influence crystallization outcomes?

Level : Advanced

Methodological Answer :

demonstrates that polar solvents (e.g., DMSO) favor planar conformers with higher dipole moments, while apolar solvents (e.g., toluene) stabilize perpendicular conformers . Hydrogen-bonding solvents (e.g., ethanol) may template specific polymorphs. Use Hansen solubility parameters to predict solvent-solute interactions and optimize crystal morphology.

What strategies mitigate decomposition during thermal analysis (DSC/TGA)?

Level : Advanced

Methodological Answer :

- Sealed Pan Techniques : Prevent sublimation or oxidative degradation.

- Heating Rate : Use 5°C/min to avoid overshooting phase transitions.

- Inert Atmosphere : Conduct experiments under N2 or Ar to suppress oxidation (critical for sulfur-containing compounds) .

How can conflicting spectroscopic and crystallographic data be reconciled?

Level : Advanced

Methodological Answer :

- Dynamic NMR : Detect conformational exchange in solution (e.g., identifies minor planar conformers via variable-temperature NMR) .

- Pair Distribution Function (PDF) Analysis : Compare solid-state (X-ray) and solution (PDF) structures to resolve discrepancies.

- Theoretical Hybrid Methods : Combine DFT (gas phase) and MD simulations (solution) to model environment-dependent behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。